

# In Vitro Activity of Adjuvant-Colistin Combinations: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                       |           |  |  |  |  |
|----------------------|-----------------------|-----------|--|--|--|--|
| Compound Name:       | Antibiotic adjuvant 3 |           |  |  |  |  |
| Cat. No.:            | B15622897             | Get Quote |  |  |  |  |

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth analysis of the in vitro activity of antibiotic adjuvants when combined with colistin, a last-resort antibiotic for treating infections caused by multidrug-resistant Gram-negative bacteria. The emergence of colistin resistance necessitates strategies to restore its efficacy, with antibiotic adjuvants presenting a promising approach. This document will use Auranofin and Oxethazaine as exemplary "Antibiotic Adjuvant 3" placeholders to detail the synergistic interactions, experimental methodologies, and mechanisms of action.

## **Quantitative Data Summary**

The synergistic activity of antibiotic adjuvants with colistin is primarily quantified by determining the reduction in the Minimum Inhibitory Concentration (MIC) of colistin and calculating the Fractional Inhibitory Concentration Index (FICI). An FICI of  $\leq 0.5$  indicates synergy.

Table 1: Synergistic Activity of Auranofin with Colistin against Colistin-Resistant (Col-R) Gram-Negative Bacteria



| Bacteria<br>I Strain             | Colistin<br>Resista<br>nce<br>Mechani<br>sm | MIC of<br>Colistin<br>Alone<br>(mg/L) | MIC of<br>Auranof<br>in Alone<br>(mg/L) | MIC of<br>Colistin<br>in<br>Combin<br>ation<br>(mg/L) | MIC of Auranof in in Combin ation (mg/L) | FICI | Synergy<br>Interpre<br>tation |
|----------------------------------|---------------------------------------------|---------------------------------------|-----------------------------------------|-------------------------------------------------------|------------------------------------------|------|-------------------------------|
| E. coli<br>(mcr-1<br>positive)   | Plasmid-<br>mediated<br>(mcr-1)             | 16                                    | 8                                       | 1                                                     | 4                                        | 0.56 | No<br>Interactio<br>n         |
| K.<br>pneumon<br>iae (Col-<br>R) | Chromos<br>omal                             | 64                                    | 16                                      | 2                                                     | 4                                        | 0.28 | Synergy                       |
| P.<br>aerugino<br>sa (Col-<br>R) | Chromos<br>omal                             | 32                                    | 32                                      | 1                                                     | 8                                        | 0.28 | Synergy                       |
| A.<br>baumann<br>ii (Col-R)      | Chromos<br>omal                             | 128                                   | 8                                       | 2                                                     | 2                                        | 0.27 | Synergy                       |

Data synthesized from checkerboard assays described in the literature.[1]

Table 2: Synergistic Activity of Oxethazaine with Colistin against E. coli SHP45 (mcr-1 positive)

| Antibiotic  | MIC Alone<br>(mg/L) | MIC in<br>Combination<br>(mg/L) | FICI   | Synergy<br>Interpretation |
|-------------|---------------------|---------------------------------|--------|---------------------------|
| Colistin    | 16                  | 1                               | 0.0625 | Synergy                   |
| Oxethazaine | >256                | 32                              | 0.125  | Synergy                   |
| FICI Total  | 0.1875              | Synergy                         |        |                           |



Data derived from in vitro checkerboard assays.[2]

## **Experimental Protocols**

Detailed methodologies are crucial for the reproducibility and validation of in vitro synergy studies. Below are the protocols for key experiments.

The checkerboard assay is a standard method to assess the synergistic, additive, indifferent, or antagonistic effects of antibiotic combinations.[3][4][5]

Objective: To determine the MICs of colistin and an adjuvant alone and in combination, and to calculate the FICI.

#### Materials:

- 96-well microtiter plates
- Cation-adjusted Mueller-Hinton Broth (CAMHB)
- Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10^8 CFU/mL), then diluted to a final concentration of 5 x 10^5 CFU/mL in the wells.[6]
- Stock solutions of colistin and the adjuvant.

#### Procedure:

- Dispense 50 μL of CAMHB into each well of a 96-well plate.
- Create serial dilutions of the adjuvant (Drug A) horizontally across the plate and colistin (Drug B) vertically down the plate. This creates a matrix of varying concentrations of both agents.
- Inoculate each well with 100 μL of the prepared bacterial suspension.[5]
- Include wells for growth control (no antibiotics) and sterility control (no bacteria).
- Incubate the plates at 37°C for 18-24 hours.



- Determine the MIC for each drug alone and for each combination by visual inspection for turbidity.
- Calculate the FICI using the formula: FICI = FIC of Drug A + FIC of Drug B, where FIC =
   (MIC of drug in combination) / (MIC of drug alone).[5]
- Interpret the results: FICI ≤ 0.5 indicates synergy; 0.5 < FICI ≤ 4 indicates no interaction (additive or indifference); FICI > 4 indicates antagonism.[5]

Time-kill assays provide dynamic information about the bactericidal or bacteriostatic effects of antibiotic combinations over time.[7][8][9]

Objective: To assess the rate of bacterial killing by colistin, the adjuvant, and their combination.

#### Materials:

- Bacterial culture in logarithmic growth phase.
- CAMHB.
- Colistin and adjuvant at specific concentrations (e.g., 0.5x, 1x, or 2x MIC).
- · Sterile culture tubes.
- Apparatus for serial dilutions and plating.

#### Procedure:

- Prepare tubes with CAMHB containing the antibiotics at the desired concentrations (colistin alone, adjuvant alone, and the combination).
- Inoculate the tubes with a standardized bacterial suspension to a final density of ~5 x 10^5
   CFU/mL.[7]
- Include a growth control tube without any antibiotic.
- Incubate all tubes at 37°C with shaking.



- At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each tube.[10]
- Perform serial dilutions of the aliquots and plate them onto nutrient agar to determine the viable bacterial count (CFU/mL).
- Plot the log10 CFU/mL against time.
- Synergy is defined as a ≥ 2-log10 decrease in CFU/mL between the combination and the most active single agent at 24 hours.[9]

This assay measures the extent to which an adjuvant disrupts the bacterial outer membrane, allowing colistin to reach its target. The fluorescent probe 1-N-phenylnaphthylamine (NPN) is used, which fluoresces strongly in the hydrophobic environment of a damaged membrane.[11] [12][13]

Objective: To quantify the outer membrane permeabilizing effect of the adjuvant.

#### Materials:

- Bacterial cells washed and resuspended in a buffer (e.g., 5 mM HEPES).[14]
- NPN solution.
- · Colistin and adjuvant solutions.
- Fluorometer or microplate reader capable of fluorescence measurement.

#### Procedure:

- Prepare a bacterial suspension in HEPES buffer to an optical density (OD600) of 0.5.[11]
- In a 96-well plate, add the bacterial suspension.
- Add the adjuvant at various concentrations to the wells.
- Add NPN to the wells. NPN is weakly fluorescent in aqueous environments but becomes highly fluorescent upon partitioning into the hydrophobic interior of the cell membrane.[13]
   [15]



- Measure the fluorescence immediately using a fluorometer (excitation ~350 nm, emission ~420 nm).
- An increase in fluorescence intensity compared to the control (no adjuvant) indicates damage to the outer membrane, allowing NPN uptake.[14]

## **Visualizations: Mechanisms and Workflows**

The synergistic mechanism often involves the adjuvant disrupting the bacterial outer membrane, thereby facilitating the entry of colistin to its target, the inner membrane.



#### Workflow for In Vitro Synergy Testing



Click to download full resolution via product page

Caption: Experimental workflow for evaluating colistin-adjuvant synergy.



## Proposed Synergistic Mechanism of Colistin and Adjuvant



Click to download full resolution via product page

Caption: Mechanism of enhanced colistin activity by a membrane-active adjuvant.[2]



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Frontiers | Synergistic Activity of Colistin Combined With Auranofin Against Colistin-Resistant Gram-Negative Bacteria [frontiersin.org]
- 2. Frontiers | The synergistic antibacterial activity and mechanism of colistin-oxethazaine combination against gram-negative pathogens [frontiersin.org]
- 3. Antimicrobial synergy testing by inkjet printer-assisted automated checkerboard array and manual time-kill methods PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Antimicrobial Synergy Testing/Checkerboard Assay Creative Diagnostics [antiviral.creative-diagnostics.com]
- 6. Three Dimensional Checkerboard Synergy Analysis of Colistin, Meropenem, Tigecycline against Multidrug-Resistant Clinical Klebsiella pneumonia Isolates PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Time-Kill Evaluation of Antibiotic Combinations Containing Ceftazidime-Avibactam against Extensively Drug-Resistant Pseudomonas aeruginosa and Their Potential Role against Ceftazidime-Avibactam-Resistant Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Outer membrane permeabilization assays [bio-protocol.org]
- 13. Fluorometric assessment of gram-negative bacterial permeabilization PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Permeability barrier of the gram-negative bacterial outer membrane with special reference to nisin PubMed [pubmed.ncbi.nlm.nih.gov]



 To cite this document: BenchChem. [In Vitro Activity of Adjuvant-Colistin Combinations: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15622897#in-vitro-activity-of-antibiotic-adjuvant-3-with-colistin]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com